molecular formula C6H5N5O2 B7790405 2-amino-1,5-dihydropteridine-4,6-dione

2-amino-1,5-dihydropteridine-4,6-dione

Cat. No.: B7790405
M. Wt: 179.14 g/mol
InChI Key: VURKRJGMSKJIQX-UHFFFAOYSA-N
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Description

AD8397 . It is a dual operational amplifier with voltage feedback, capable of driving heavy loads with excellent linearity. The compound is widely used in various applications due to its high output current, low noise, and wide supply range .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AD8397 involves the synthesis of two voltage feedback operational amplifiers. The process includes the use of high-speed complementary bipolar processes to achieve the desired electrical characteristics. The reaction conditions are optimized to ensure high linearity and low distortion .

Industrial Production Methods

In industrial settings, AD8397 is produced using advanced semiconductor fabrication techniques. The process involves multiple stages of photolithography, doping, and etching to create the integrated circuit. The final product is encapsulated in a standard 8-pin SOIC_N package, with options for enhanced thermal performance .

Chemical Reactions Analysis

Types of Reactions

AD8397 primarily undergoes electronic reactions rather than traditional chemical reactions. These include:

Common Reagents and Conditions

Common reagents used in the reactions involving AD8397 include various solvents and electrolytes that facilitate the electronic processes. The conditions are typically controlled to maintain the integrity of the compound and ensure optimal performance .

Major Products Formed

The major products formed from these reactions are typically modified versions of AD8397 with enhanced or altered electrical properties. These modifications can improve the compound’s performance in specific applications .

Scientific Research Applications

AD8397 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AD8397 involves its ability to amplify electrical signals with high linearity and low distortion. The compound achieves this through its dual operational amplifiers, which provide voltage feedback and rail-to-rail output. The molecular targets include various electronic components in the circuit, and the pathways involve the flow of electrical current through the amplifiers .

Comparison with Similar Compounds

AD8397 can be compared with other similar compounds such as:

Uniqueness

What sets AD8397 apart is its combination of high output current, low noise, and wide supply range. These features make it ideal for applications requiring large signal swings into heavy loads, such as audio applications and twisted-pair line drivers .

Properties

IUPAC Name

2-amino-1,5-dihydropteridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURKRJGMSKJIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N=C(N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N=C(N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1,5-dihydropteridine-4,6-dione
Reactant of Route 2
2-amino-1,5-dihydropteridine-4,6-dione
Reactant of Route 3
2-amino-1,5-dihydropteridine-4,6-dione
Reactant of Route 4
2-amino-1,5-dihydropteridine-4,6-dione
Reactant of Route 5
2-amino-1,5-dihydropteridine-4,6-dione
Reactant of Route 6
2-amino-1,5-dihydropteridine-4,6-dione

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